molecular formula C23H18F3N5OS B11056232 N-(4-methylphenyl)-2-({5-(pyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(4-methylphenyl)-2-({5-(pyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11056232
M. Wt: 469.5 g/mol
InChI Key: QMEQWSJFHKVUHQ-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-2-({5-(4-PYRIDINYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE: is a complex organic compound characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-({5-(4-PYRIDINYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-({5-(4-PYRIDINYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, and polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-({5-(4-PYRIDINYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. This can result in the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHYLPHENYL)-2-({5-(4-PYRIDINYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE stands out due to its unique combination of structural features, including the triazole ring, pyridine ring, and trifluoromethyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H18F3N5OS

Molecular Weight

469.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[[5-pyridin-4-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H18F3N5OS/c1-15-5-7-18(8-6-15)28-20(32)14-33-22-30-29-21(16-9-11-27-12-10-16)31(22)19-4-2-3-17(13-19)23(24,25)26/h2-13H,14H2,1H3,(H,28,32)

InChI Key

QMEQWSJFHKVUHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=NC=C4

Origin of Product

United States

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